molecular formula C5H4BrNO2 B1272240 4-bromo-1H-pyrrole-2-carboxylic Acid CAS No. 27746-02-7

4-bromo-1H-pyrrole-2-carboxylic Acid

Cat. No. B1272240
CAS RN: 27746-02-7
M. Wt: 189.99 g/mol
InChI Key: YUWKEVJEMKKVGQ-UHFFFAOYSA-N
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Description

4-Bromo-1H-pyrrole-2-carboxylic acid is a halogenated derivative of pyrrole, which is a five-membered heterocyclic compound containing a nitrogen atom. Pyrrole derivatives are known for their broad spectrum of biological activities, including anticancer, antidiabetic, and anti-inflammatory properties . The presence of a bromine atom on the pyrrole ring can significantly alter the chemical reactivity and physical properties of the molecule, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Synthesis Analysis

The synthesis of pyrrole derivatives can be achieved through various methods. One approach involves the unusual ring annulation of acetylenic esters and α-amino acids with isocyanide or carbodiimide under neutral conditions in a one-step procedure . Another method reported is the one-step continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones, utilizing the HBr generated in the Hantzsch reaction to hydrolyze the t-butyl esters in situ . Additionally, the synthesis of 4-bromo-5-nitro-1H-pyrrole-2-carboxylic acid ethyl ester from pyrrole through acylation, bromination, nucleophilic substitution, and nitration has been described, with the technique being suitable for industrial production .

Molecular Structure Analysis

The molecular structure of pyrrole derivatives, including those with bromine substituents, has been studied using various spectroscopic methods. For instance, the crystal structure of a related compound, 2-Amino-1(4-Bromo-phenyl)-5-oxo-4, 5-dihydro-1-H-pyrrole-3-carboxylic acid ethyl ester, was determined, revealing a planar heterocyclic pyrrole core with a rotated phenyl ring . Ab initio and DFT calculations have also been performed to determine the molecular energies, atomic charge distributions, and geometrical parameters of similar compounds, showing good agreement with experimental results .

Chemical Reactions Analysis

Pyrrole derivatives, including those with bromine substituents, can undergo various chemical reactions. For example, the acylation of pyrrole with glutaric acid and TFAA followed by Suzuki cross-coupling reactions can yield a variety of novel aryl-pyrrolylpyridines . Furthermore, β-bromo-α,β-unsaturated carboxylic acids can be carbonylatively cyclized with 2,2-dimethylhydrazine under carbon monoxide pressure in the presence of a palladium catalyst to give 1-(dimethylamino)-1H-pyrrole-2,5-diones .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-bromo-1H-pyrrole-2-carboxylic acid and its derivatives are influenced by the presence of the bromine atom and the carboxylic acid group. These substituents affect the molecule's polarity, solubility, and reactivity. The crystal packing of related compounds is characterized by hydrogen bonding, which contributes to supramolecular aggregation . The bromine atom also facilitates further functionalization through electrophilic substitution reactions, as seen in the synthesis of various indole and imidazole derivatives .

Scientific Research Applications

Synthesis and Industrial Production

4-Bromo-1H-pyrrole-2-carboxylic acid and its derivatives have been extensively studied for their synthetic applications. A notable example is the synthesis of ethyl 4-bromo-5-nitro-1H-pyrrole-2-carboxylate from pyrrole, which has been optimized for industrial production. This process involves steps like acylation, bromation, nucleophilic substitution, and nitration, with a total yield of 64.3%. The synthesized product's structure was confirmed using techniques like 1H NMR and MS spectra (Yuan Rong-xin, 2011).

Catalytic Reactions

Pyrrole derivatives, including those related to 4-bromo-1H-pyrrole-2-carboxylic acid, have been used as ligands in catalytic reactions. For instance, pyrrole-2-carboxylic acid was found to be an effective ligand for the Cu-catalyzed monoarylation of anilines with aryl iodides and bromides, yielding moderate to good yields of diaryl amine products under specified conditions (Ryan A. Altman, K. Anderson, S. Buchwald, 2008).

Bromination Techniques

The study of bromination techniques for pyrroles is another area of interest. Ester-, cyano-, and carboxamide-substituted 1H-pyrroles undergo electrophilic aromatic bromination when treated with specific reagents. The optimization of these bromination reactions has been applied to prepare marine natural products under biomimetic conditions (Diana Wischang, J. Hartung, 2011).

Antibacterial and Antifungal Applications

4-Bromo-1H-pyrrole-2-carboxylic acid derivatives have been evaluated for their antibacterial and antifungal activities. For example, derivatives synthesized from 4-bromo-2-hydroxy benzoic acid hydrazide showed promising results in this field. The structures of these compounds were established based on analytical and spectral data, confirming their potential in medicinal chemistry (S. Mehta, 2013).

Safety And Hazards

The compound is classified as a potential eye irritant and skin irritant . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust and contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .

Future Directions

While specific future directions for 4-bromo-1H-pyrrole-2-carboxylic Acid are not mentioned in the available literature, pyrrole derivatives are of interest in various fields of research due to their wide range of biological activities .

properties

IUPAC Name

4-bromo-1H-pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO2/c6-3-1-4(5(8)9)7-2-3/h1-2,7H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUWKEVJEMKKVGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C1Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30372424
Record name 4-bromo-1H-pyrrole-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-1H-pyrrole-2-carboxylic Acid

CAS RN

27746-02-7
Record name 4-bromo-1H-pyrrole-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-1H-pyrrole-2-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
N Karousis, K Koriatopoulou, G Varvounis - Arkivoc, 2008 - arkat-usa.org
… Compound 2e was brominated with one equivalent of bromine in DMF containing potassium carbonate to 4-bromo-1H-pyrrole-2-carboxylic acid ethyl ester 2f in 85% yield.On the other …
Number of citations: 5 www.arkat-usa.org
L Zheng, F Hu, XC Zeng, KP Li - Acta Crystallographica Section E …, 2012 - scripts.iucr.org
In the title compound, C5H4BrNO2, the non-H atoms of the pyrrole ring and the Br atom are approximately coplanar, with an rms deviation from the best fit plane of 0.025 (6) Å;. The …
Number of citations: 7 scripts.iucr.org
R Rane, N Sahu, C Shah… - Current Topics in …, 2014 - ingentaconnect.com
… With both 2-aminobenzimidazole and 4-bromo-1H-pyrrole-2-carboxylic acid the amide coupling reaction gave final target (E)-4-bromo-N-(5-(Nmethylbenzamido)-1-(3-(2-oxopyrrolidin-1-…
Number of citations: 67 www.ingentaconnect.com
D Pech-Puch, M Pérez-Povedano, M Martinez-Guitian… - Marine Drugs, 2020 - mdpi.com
… 4-Bromo-1H-pyrrole-2-carboxylic acid (6) showed feeding deterrent activity (T. bifasciatum) [49] but no activity in reducing voltage dependent calcium elevation in PC12 cells [48], and …
Number of citations: 27 www.mdpi.com
SC Yeudall - 2016 - scholarship.richmond.edu
Compounds containing the pyrrole ring as a core structural motif continue to show significant biological activity, and both natural product derivatives and novel chemical scaffolds show …
Number of citations: 1 scholarship.richmond.edu
V Desplat, S Moreau, A Gay, SB Fabre… - Journal of Enzyme …, 2010 - Taylor & Francis
… 4-Bromo-1H-pyrrole-2-carboxylic acid methyl ester (3) The 1H-pyrrole-2-carboxylic acid methyl ester (16 mmol) was dissolved in CCl 4 (50 mL) and cooled to–15C. Then, a solution of …
Number of citations: 92 www.tandfonline.com
H Zhao, Y Gao, W Li, L Sheng, K Cui… - Journal of Medicinal …, 2022 - ACS Publications
… The compounds 74a and 74b were prepared from 4-bromo-1H-pyrrole-2-carboxylic acid (65). After protection with Boc, the key compounds 75a and 75b were given in excellent yields. …
Number of citations: 7 pubs.acs.org
T Hertiani, RA Edrada-Ebel, S Ortlepp… - Bioorganic & medicinal …, 2010 - Elsevier
… A clear example is provided by the presence of 4-bromo-1H-pyrrole-2-carboxylic acid (23) in A. nakamurai, and its dibrominated N-methyl pyrrole congener (3a) in A. linnaei …
Number of citations: 201 www.sciencedirect.com
FS Ghassan, MA Ghassan, M Tariq… - … American Journal of …, 2015 - researchgate.net
… 4-Bromo-1H-pyrrole-2-carboxylic acid (9,10dioxo-9,10-dihydro-anthracen-1-yl)-amide derivative (C5) and 4-(9,10-Dioxo-9,10-dihydroanthracen-1-ylsulfamoyl)-3,5-dimethyl-1H-pyrrole-…
Number of citations: 3 www.researchgate.net
JJ Richards, TE Ballard, RW Huigens III… - …, 2008 - Wiley Online Library
A 50‐compound library based on the marine natural product oroidin was synthesized and assayed for anti‐biofilm activity against PAO1 and PA14, two strains of the medically relevant γ…

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